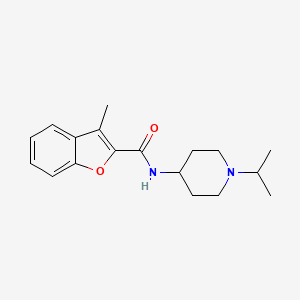
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as IPMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of IPMPF is not fully understood, but it is believed to act by modulating the GABAergic system. IPMPF has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increased release of GABA leads to the suppression of neuronal activity, which results in the anticonvulsant and analgesic effects of IPMPF.
Biochemical and Physiological Effects:
IPMPF has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. IPMPF has also been shown to exhibit antioxidant activity, which protects the brain from oxidative stress. Additionally, IPMPF has been shown to exhibit anti-inflammatory effects, which can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of IPMPF is its high potency and selectivity for the GABAergic system. This compound has been shown to exhibit potent anticonvulsant and analgesic effects at low doses. Additionally, IPMPF has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials. However, one of the limitations of IPMPF is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
IPMPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for IPMPF research include:
1. Investigating the potential of IPMPF as a treatment for epilepsy and other neurological disorders.
2. Exploring the potential of IPMPF as a treatment for pain and inflammation.
3. Investigating the pharmacokinetics and toxicity of IPMPF in vivo.
4. Developing new formulations of IPMPF to improve its solubility and bioavailability.
5. Investigating the potential of IPMPF as a neuroprotective agent in various neurodegenerative diseases.
Métodos De Síntesis
The synthesis of IPMPF involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with N-isopropyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure IPMPF. This synthesis method has been optimized to yield high purity and high yield of IPMPF.
Aplicaciones Científicas De Investigación
IPMPF has been extensively studied for its potential therapeutic applications. One of the significant applications of IPMPF is its anticonvulsant activity. IPMPF has been shown to exhibit anticonvulsant effects in various animal models of epilepsy. This compound acts by modulating the GABAergic system, which is involved in the regulation of neuronal excitability. IPMPF has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)20-10-8-14(9-11-20)19-18(21)17-13(3)15-6-4-5-7-16(15)22-17/h4-7,12,14H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMMAMSBDNGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)